molecular formula C16H16N2O2 B133000 p-Oxalotoluidide CAS No. 3299-61-4

p-Oxalotoluidide

Cat. No. B133000
CAS RN: 3299-61-4
M. Wt: 268.31 g/mol
InChI Key: FBWIMFFAXHJMSS-UHFFFAOYSA-N
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Description

Electrochemical Synthesis and Characterization of Poly(pyrrole-co-o-toluidine)

The study on the electrochemical polymerization of o-toluidine in oxalic acid solution reveals that the direct oxidation of the monomer does not yield a stable polymer film on electrodes. To overcome this, the research explores the copolymerization of pyrrole with o-toluidine, aiming to produce a high-quality coating with desirable properties such as low permeability, high stability, and ease of synthesis on steel. The study investigates various monomer feed ratios and the influence of synthesis solution temperature on the polymerization process. It was found that a 9:1 pyrrole:o-toluidine ratio at temperatures below 25°C is optimal for creating a homogenous copolymer film. The characterization of the copolymer coating was performed using SEM, UV-vis, FT-IR spectroscopy, and cyclic voltammetry. Additionally, the protective behavior of these coatings against mild steel corrosion was assessed in a saline solution, indicating that an 8:2 monomer feed ratio provided the most effective corrosion resistance .

Molecular Structure Analysis

While the first paper does not directly discuss p-oxalotoluidide, it does involve the electrochemical polymerization of o-toluidine in an oxalic acid solution, which is relevant to the understanding of the molecular interactions and potential synthesis pathways for p-oxalotoluidide. The study's findings on the copolymerization process and the characterization techniques used provide insights into the molecular structure and stability of related compounds .

Chemical Reactions Analysis

The second paper discusses the reactions between oximes and organo-derivatives of Group III elements, specifically focusing on the reaction of pyridine-2-carbaldehyde oxime with trimethylborane. Although this paper does not directly address p-oxalotoluidide, it provides valuable information on the reactivity of oximes with organometallic compounds, which could be extrapolated to understand the chemical behavior of similar compounds. The study presents spectroscopic data supporting the proposed structures of the resulting oximates, which are believed to be five-coordinate in the case of metal atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-oxalotoluidide are not directly discussed in the provided papers. However, the methodologies and characterization techniques described in the first paper, such as SEM, UV-vis, FT-IR spectroscopy, and cyclic voltammetry, are relevant for analyzing the physical and chemical properties of polymers and copolymers. These techniques could be applied to study p-oxalotoluidide to determine its stability, electronic properties, and potential applications .

Scientific Research Applications

Protein Oxidation in Meat Systems

Protein oxidation, specifically carbonylation, is a notable chemical modification in oxidized proteins, with p-Oxalotoluidide possibly playing a role in this process. The quantification of protein carbonyls is a common procedure for assessing protein oxidation in meat systems. This process is linked with several meat quality traits such as water-holding capacity, texture, flavor, and nutritional value. The formation of specific protein carbonyls from particular amino acid side chains contributes to the impairment of myofibrillar proteins, leading to denaturation and loss of functionality (Estévez, 2011).

Metabolic Alterations by Pyruvate Carboxylase

Pyruvate carboxylase (PC), an enzyme crucial for replenishing tricarboxylic acid cycle intermediates, is related to the functionality of p-Oxalotoluidide. The enzyme is vital for controlling fuel partitioning toward gluconeogenesis or lipogenesis and is significant in insulin secretion. The structure, mechanism, and regulation of PC have been studied extensively, shedding light on its crucial role in intermediary metabolism (Jitrapakdee et al., 2008).

Oxidative Stress and Oxidation Catalysts

Research has explored the role of p-Oxalotoluidide in oxidative stress and its potential as an oxidation catalyst. Metalloporphyrins, which are oxidation catalysts, have been studied for their ability to mimic various types of oxidation reactions. This research area focuses on creating environmentally benign oxidant sources and employing molecular oxygen in oxidation reactions catalyzed by bioinspired metalloporphyrin analogues (Pereira et al., 2018).

Oxidative Transformation of Environmental Pollutants

The oxidative transformation of environmental pollutants is another application area for p-Oxalotoluidide. Oxidative electrochemical treatment has been examined for poly- and perfluoroalkyl substances (PFASs) in aqueous film forming foams (AFFF)-impacted groundwaters. This study provides insights into the transformation pathways and confirms that oxidation and defluorination of suspected PFAA precursors undergo different transformation pathways (Schaefer et al., 2018).

Applications in Oxidation Reactions

p-Oxalotoluidide has been studied for its efficacy in catalyzing oxidation reactions. Nitrotoluenes have been efficiently oxidized to their corresponding nitrobenzoic acids using p-Oxalotoluidide derivatives as key catalysts. This area of research is essential for understanding the chemical reactions and transformations in various industrial processes (Sawatari et al., 2003).

Safety And Hazards

The safety data and hazards associated with p-Oxalotoluidide are not specified in the search results. However, safety data sheets for similar compounds provide information on potential hazards, safe handling, and emergency procedures192021.


Future Directions

The future directions for research on p-Oxalotoluidide are not specified in the search results. However, there are resources discussing future directions in related fields222324.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For detailed and specific information, consulting primary literature or experts in the field is recommended.


properties

IUPAC Name

N,N'-bis(4-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWIMFFAXHJMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186622
Record name Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Oxalotoluidide

CAS RN

3299-61-4
Record name N1,N2-Bis(4-methylphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(4-tolyl)oxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Oxalotoluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961
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Record name Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-TOLYL)OXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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